

# D-(-)-3-Phosphoglyceric acid disodium salt CAS number and molecular weight

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## Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

Cat. No.: *B15611121*

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## An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

### Abstract

D-(-)-3-Phosphoglyceric acid (3-PG), a pivotal intermediate in central carbon metabolism, plays a critical role in both energy production and biosynthetic pathways. This technical guide provides a comprehensive overview of its disodium salt, covering its fundamental physicochemical properties, its central role in glycolysis and the serine biosynthesis pathway, and its emerging significance as a signaling molecule in the regulation of the tumor suppressor protein p53. This document includes detailed experimental protocols for the quantification of 3-PG, assessment of related enzyme activities, and analysis of its interaction with key proteins, intended to serve as a valuable resource for professionals in biochemistry, cell biology, and drug development.

### Physicochemical Properties

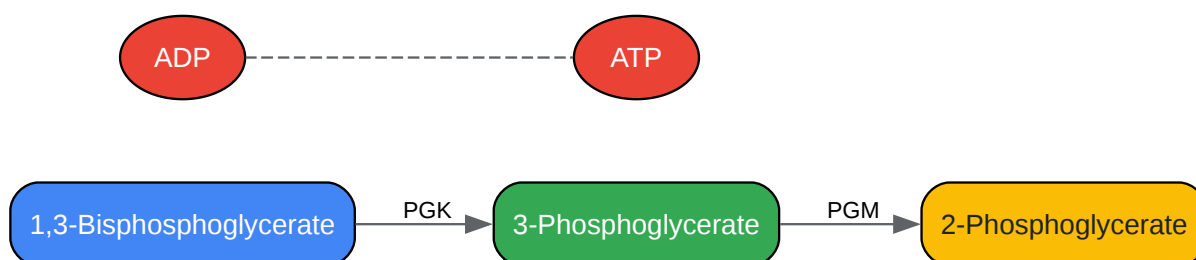
**D-(-)-3-Phosphoglyceric acid disodium** salt is the disodium salt of a phosphorylated three-carbon monosaccharide. It is a white to off-white solid that is soluble in water.

Property	Value	Reference(s)
CAS Number	80731-10-8	[1][2][3][4][5]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> Na <sub>2</sub> O <sub>7</sub> P	[1][6]
Molecular Weight	230.02 g/mol	[1][2][3][4][5][6][7]
Appearance	White to off-white solid	[1][6]
Solubility	Soluble in water (50 mg/mL)	[1]
Storage Temperature	-20°C	[1]

## Biochemical Roles and Signaling Pathways

### Glycolysis

3-Phosphoglycerate is a key intermediate in the payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate to generate ATP.[1][3][6][8] It is formed from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase (PGK) in the first ATP-generating step of glycolysis. Subsequently, 3-PG is converted to 2-phosphoglycerate by phosphoglycerate mutase (PGM).[3][6]



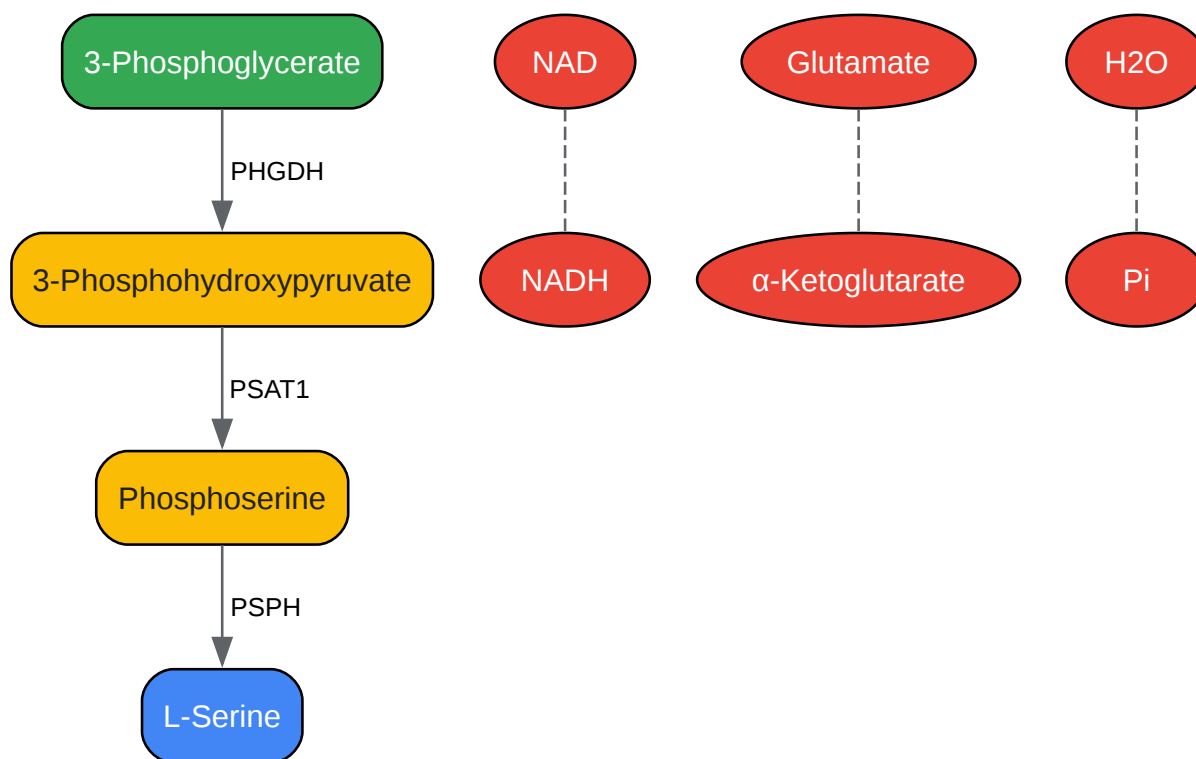
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Caption: Conversion of 1,3-Bisphosphoglycerate to 2-Phosphoglycerate in Glycolysis.

## Serine Biosynthesis Pathway

3-Phosphoglycerate is a crucial precursor for the de novo synthesis of the amino acid L-serine.[9] The first and rate-limiting step of this pathway is catalyzed by the enzyme D-3-

phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate.[10][11] Serine can then be converted to other amino acids like glycine and cysteine.[8]

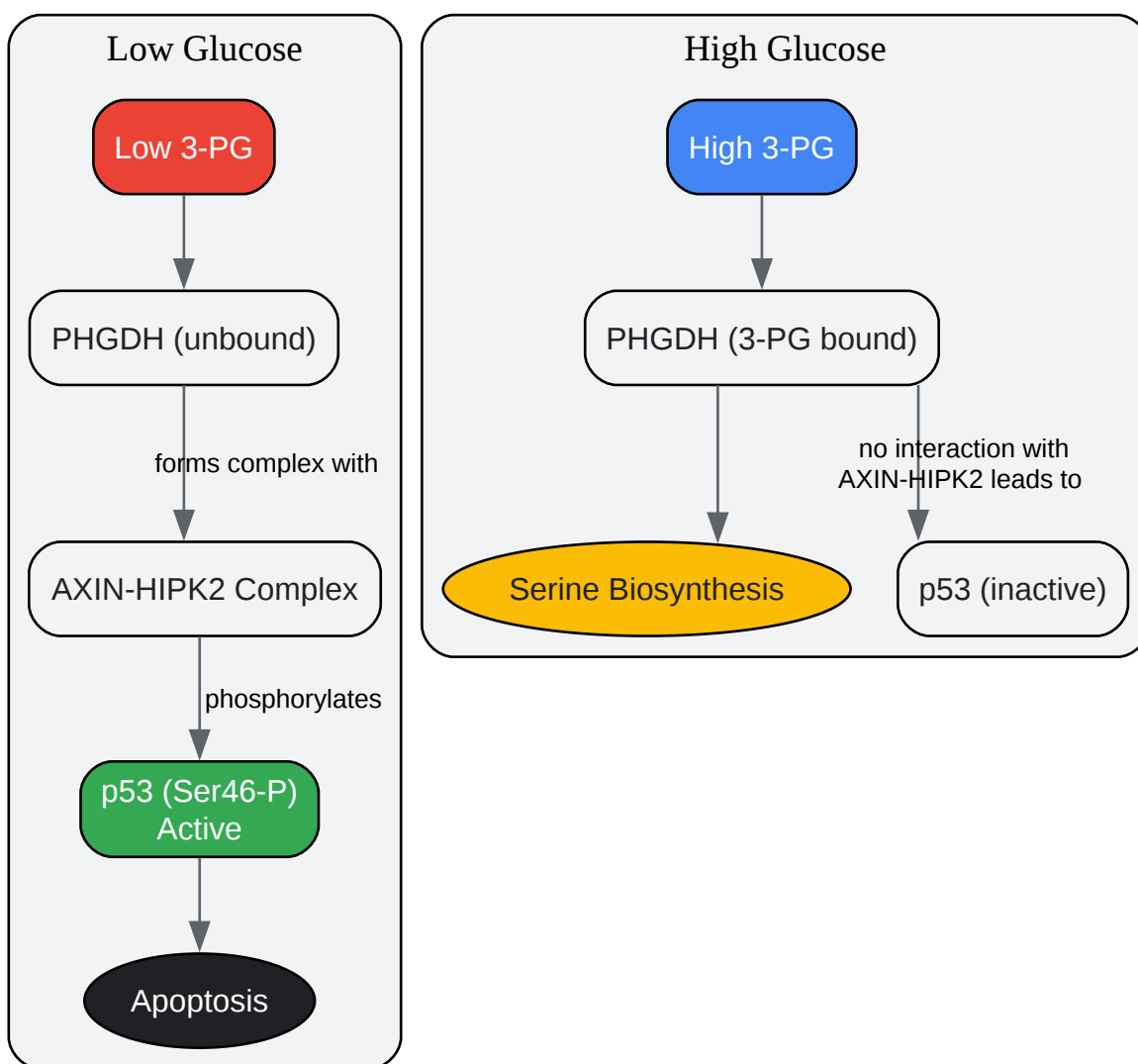


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Caption: The L-serine biosynthesis pathway starting from 3-Phosphoglycerate.

## Regulation of the p53 Pathway

Recent studies have revealed a novel role for 3-phosphoglycerate as a signaling molecule in the regulation of the tumor suppressor protein p53.[2][4] Under low glucose conditions, decreased levels of 3-PG lead to a conformational change in PHGDH, allowing it to interact with AXIN and HIPK2. This complex then facilitates the phosphorylation of p53 at Ser46, promoting apoptosis.[2] Conversely, high levels of 3-PG or certain PHGDH mutations that maintain 3-PG binding impair this p53 activation.[2][12]



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Caption: Regulation of p53 activity by 3-Phosphoglycerate levels.

## Experimental Protocols

### Quantification of 3-Phosphoglycerate

#### Method 1: Enzymatic Assay

This method relies on a coupled enzyme reaction where the conversion of 3-PG ultimately leads to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

- Reagents:
  - Cell lysis buffer (e.g., RIPA buffer)
  - Reaction buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.5)
  - Phosphoglycerate mutase (PGM)
  - Enolase
  - Pyruvate kinase (PK)
  - Lactate dehydrogenase (LDH)
  - NADH
  - Phosphoenolpyruvate (PEP)
  - **D-(-)-3-Phosphoglyceric acid disodium** salt standard
- Procedure:
  - Prepare cell lysates and remove protein.
  - Prepare a standard curve using known concentrations of **D-(-)-3-Phosphoglyceric acid disodium** salt.
  - In a 96-well plate, add sample or standard to the reaction buffer.
  - Add NADH and the coupling enzymes (PGM, enolase, PK, LDH) and PEP.
  - Incubate at 37°C and measure the decrease in absorbance at 340 nm over time.
  - Calculate the concentration of 3-PG in the samples based on the standard curve.

#### Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of metabolites.

- Procedure:
  - Extract metabolites from cells or tissues using a suitable solvent (e.g., 80% methanol).
  - Separate the metabolites using liquid chromatography, typically with a hydrophilic interaction chromatography (HILIC) column.
  - Detect and quantify 3-PG using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion masses.

## PHGDH Enzyme Activity Assay (Colorimetric)

This assay measures the production of NADH resulting from the PHGDH-catalyzed oxidation of 3-PG.

- Reagents:
  - PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, pH 8.0)
  - **D-(-)-3-Phosphoglyceric acid disodium** salt (substrate)
  - NAD<sup>+</sup>
  - A colorimetric probe that is reduced by NADH (e.g., WST-1)
  - Diaphorase
- Procedure:
  - Prepare cell or tissue lysates.
  - In a 96-well plate, add the lysate to the PHGDH assay buffer.
  - Add the substrate (3-PG) and NAD<sup>+</sup>.
  - Add the colorimetric probe and diaphorase.
  - Incubate at 37°C and measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode.

- Calculate the PHGDH activity based on the rate of change in absorbance.

## Analysis of p53 Phosphorylation by Western Blot

This protocol is used to assess the phosphorylation status of p53 in response to stimuli such as glucose starvation.

- Procedure:
  - Culture cells under normal and low glucose conditions.
  - Lyse the cells and determine the protein concentration.
  - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
  - Incubate the membrane with a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser46).
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  - Normalize the phosphorylated p53 signal to total p53 and a loading control (e.g.,  $\beta$ -actin).

## Glutathione- and NAD-dependent Arsenate Reduction Assay

This assay characterizes arsenate reduction linked to glycolysis in erythrocyte lysates.[\[9\]](#)[\[13\]](#)

- Reagents:
  - Human erythrocyte lysate
  - Sucrose buffer
  - Glutathione (GSH)

- $\text{NAD}^+$
- Arsenate ( $\text{AsV}$ )
- **D-(-)-3-Phosphoglyceric acid disodium** salt (as a glycolytic substrate)
- Procedure:
  - Prepare erythrocyte lysate.
  - In a reaction tube, pre-incubate the lysate in sucrose buffer.
  - Initiate the reaction by adding GSH,  $\text{NAD}^+$ , the glycolytic substrate (3-PG), and arsenate.
  - Incubate at  $37^\circ\text{C}$ .
  - Stop the reaction and measure the formation of arsenite ( $\text{AsIII}$ ) using a suitable analytical method such as HPLC-ICP-MS.

## Conclusion

**D-(-)-3-Phosphoglyceric acid disodium** salt is a fundamentally important molecule in cellular metabolism. Its roles extend beyond being a mere intermediate in glycolysis and serine biosynthesis; it is an active participant in cellular signaling, particularly in the regulation of apoptosis through the p53 pathway. The experimental protocols provided herein offer a starting point for researchers to investigate the multifaceted functions of this key metabolite. A deeper understanding of the regulation and signaling functions of 3-phosphoglycerate will undoubtedly open new avenues for therapeutic intervention in metabolic diseases and cancer.

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## References

- 1. benchchem.com [benchchem.com]



- 2. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for the identification of protein–metabolite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Arsenate reduction in human erythrocytes and rats--testing the role of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. affigenbio.com [affigenbio.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Reduction of arsenate to arsenite by human erythrocyte lysate and rat liver cytosol - characterization of a glutathione- and NAD-dependent arsenate reduction linked to glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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